Cas no 681279-61-8 (ethyl 4-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamidobenzoate)

ethyl 4-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamidobenzoate 化学的及び物理的性質
名前と識別子
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- ethyl 4-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamidobenzoate
- Benzoic acid, 4-[[2-[[1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl]thio]acetyl]amino]-, ethyl ester
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- インチ: 1S/C28H28N2O3S/c1-4-33-28(32)21-11-13-23(14-12-21)29-27(31)18-34-26-17-30(25-8-6-5-7-24(25)26)16-22-15-19(2)9-10-20(22)3/h5-15,17H,4,16,18H2,1-3H3,(H,29,31)
- InChIKey: AUWPOBMAKPCDSJ-UHFFFAOYSA-N
- ほほえんだ: C(OCC)(=O)C1=CC=C(NC(CSC2C3=C(N(CC4=CC(C)=CC=C4C)C=2)C=CC=C3)=O)C=C1
じっけんとくせい
- 密度みつど: 1.18±0.1 g/cm3(Predicted)
- ふってん: 706.7±60.0 °C(Predicted)
- 酸性度係数(pKa): 13.15±0.70(Predicted)
ethyl 4-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamidobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0545-0707-15mg |
ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate |
681279-61-8 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0545-0707-30mg |
ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate |
681279-61-8 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0545-0707-40mg |
ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate |
681279-61-8 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0545-0707-10μmol |
ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate |
681279-61-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0545-0707-3mg |
ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate |
681279-61-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0545-0707-25mg |
ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate |
681279-61-8 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0545-0707-2μmol |
ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate |
681279-61-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0545-0707-4mg |
ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate |
681279-61-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0545-0707-5mg |
ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate |
681279-61-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0545-0707-10mg |
ethyl 4-[2-({1-[(2,5-dimethylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate |
681279-61-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl 4-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamidobenzoate 関連文献
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
ethyl 4-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamidobenzoateに関する追加情報
Ethyl 4-[2-( {1-(2,5-Dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl )acetamido]benzoate: A Comprehensive Overview
Ethyl 4-[2-( {1-(2,5-Dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl )acetamido]benzoate, identified by the CAS number 681279-61-8, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a benzoate ester group, an acetamide moiety, and an indole derivative substituted with a dimethylphenyl group. The presence of these functional groups makes it a versatile molecule for research and development in the fields of organic chemistry and drug design.
The indole ring system in this compound is particularly noteworthy due to its widespread presence in natural products and its role in numerous pharmacologically active agents. The substitution pattern on the indole ring—specifically the methyl group attached to the nitrogen atom and the sulfanyl (sulfur-containing) group—contributes to the molecule's unique electronic properties and reactivity. Recent studies have highlighted the importance of such substitutions in modulating the bioavailability and pharmacokinetics of indole-based drugs.
One of the most promising applications of Ethyl 4-[2-( {1-(2,5-Dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl )acetamido]benzoate lies in its potential as a precursor for more complex molecules. Its structure allows for further functionalization at multiple sites, enabling chemists to explore its utility in synthesizing bioactive compounds with enhanced therapeutic profiles. For instance, modifications to the benzoate ester or acetamide groups could lead to derivatives with improved solubility or targeting capabilities.
From a synthetic standpoint, the preparation of this compound involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and esterifications. The synthesis pathway is designed to maximize yield while maintaining the integrity of the sensitive functional groups. Researchers have demonstrated that optimizing reaction conditions—such as temperature, solvent choice, and catalyst selection—can significantly influence the overall efficiency of the synthesis process.
In terms of biological activity, Ethyl 4-[2-( {1-(2,5-Dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl )acetamido]benzoate has shown potential in preliminary assays targeting specific enzymes and receptors. Its ability to interact with these biological targets suggests that it could serve as a lead compound for developing novel therapeutic agents. However, further studies are required to fully understand its mechanism of action and safety profile.
Recent advancements in computational chemistry have also provided valuable insights into the molecular properties of this compound. Through molecular docking studies and quantum mechanical calculations, researchers have been able to predict how this molecule might bind to various protein targets. These computational tools are proving invaluable in guiding experimental efforts and accelerating drug discovery workflows.
In conclusion, Ethyl 4-[2-( {1-(2,5-Dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl )acetamido]benzoate (CAS No. 681279-61-8) represents a fascinating example of how structural complexity can be harnessed to create molecules with diverse applications. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic research and industrial development.
681279-61-8 (ethyl 4-2-({1-(2,5-dimethylphenyl)methyl-1H-indol-3-yl}sulfanyl)acetamidobenzoate) 関連製品
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